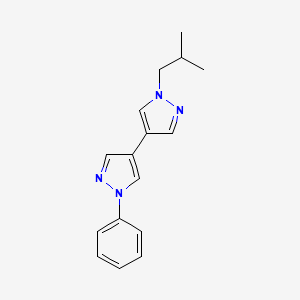
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of inflammatory mediators. 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has also been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole inhibits the production of inflammatory mediators, including NO and PGE2. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has anti-inflammatory and analgesic effects and can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its high purity and good yields, its well-established synthesis methods, and its potential applications in various scientific fields. However, the limitations of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole. In pharmacology, further studies are needed to investigate the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-inflammatory and analgesic agent. In addition, more research is needed to explore the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be further explored as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be used as a ligand in catalysis and as a fluorescent probe in bioimaging.
Métodos De Síntesis
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be synthesized using different methods, including the reaction of 1-phenyl-4-bromo-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. Another method involves the reaction of 1-phenyl-4-chloro-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. These methods have been reported to yield high purity and good yields of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential applications in various scientific fields. In pharmacology, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been investigated for its anti-inflammatory and analgesic properties. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential use as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a ligand in catalysis and as a fluorescent probe in bioimaging.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13(2)10-19-11-14(8-17-19)15-9-18-20(12-15)16-6-4-3-5-7-16/h3-9,11-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDQQLULLRCCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

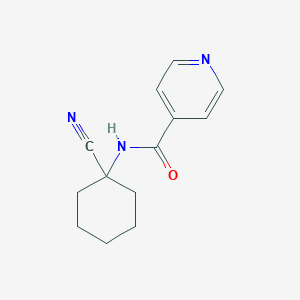
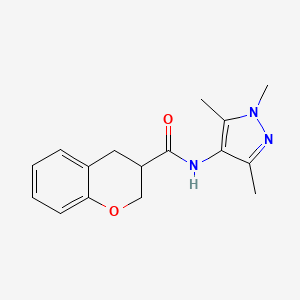
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
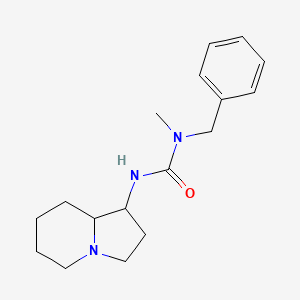
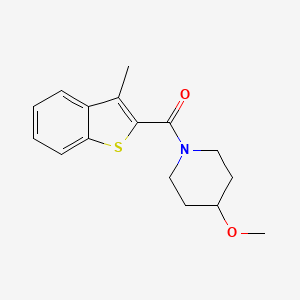
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
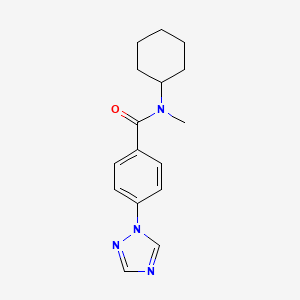
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)
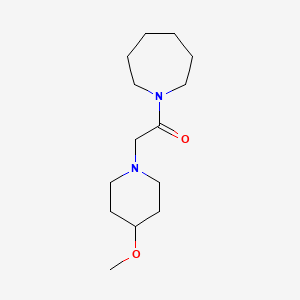
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)